

# Application Notes: Ki-67 Immunohistochemistry in Studies with BMS-303141

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## Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889

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## Introduction

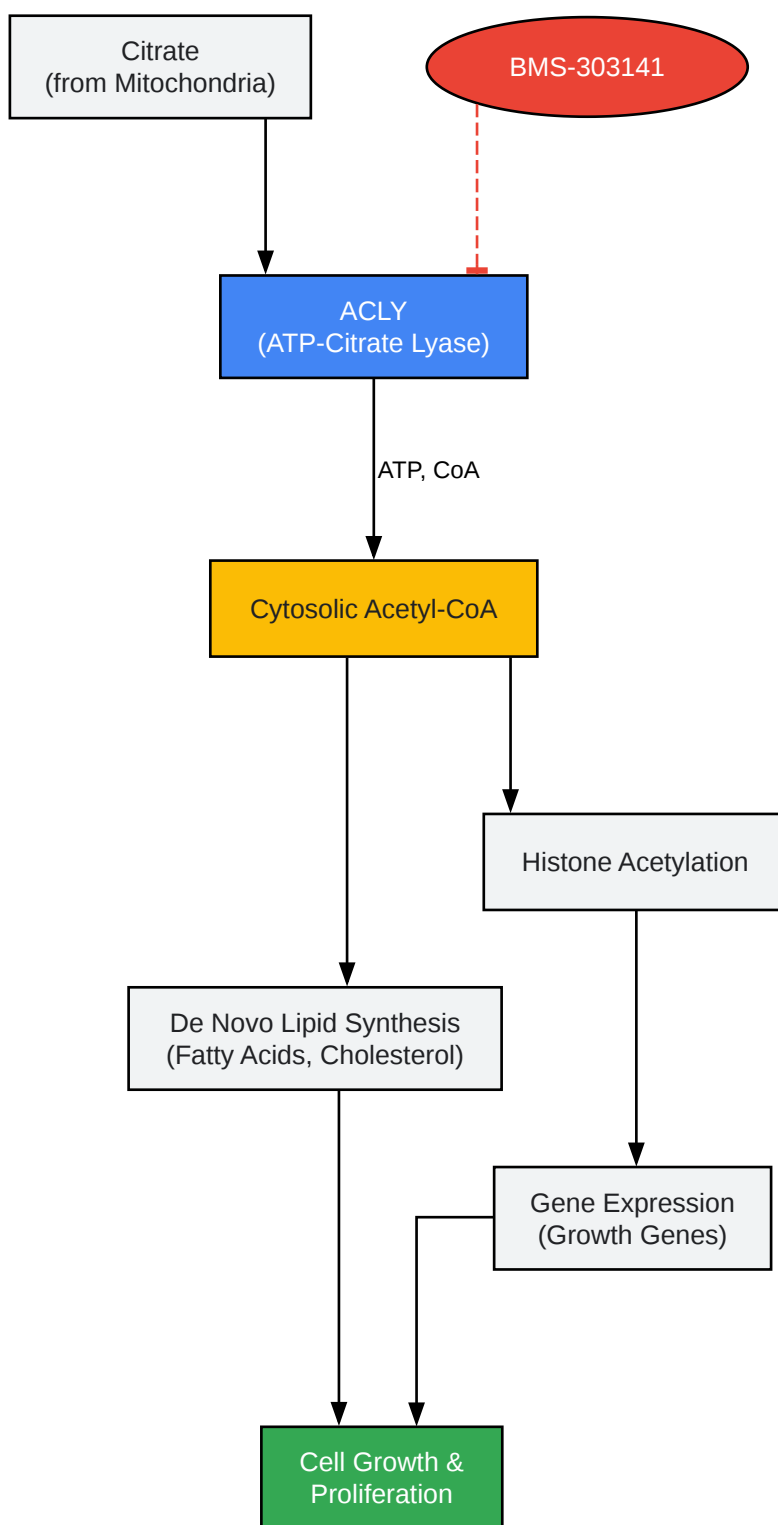
**BMS-303141** is a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL or ACLY), a crucial enzyme in cellular metabolism.[1] ACLY catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm, a fundamental step for the de novo biosynthesis of fatty acids and cholesterol.[1][2] Acetyl-CoA also serves as the acetyl donor for histone acetylation, linking cellular metabolism to epigenetic gene regulation.[3][4] In various cancers, ACLY is upregulated to support the high metabolic demands of rapidly dividing cells, making it an attractive therapeutic target.[5][6][7]

The Ki-67 protein is a well-established nuclear marker for cellular proliferation.[8][9] It is expressed during all active phases of the cell cycle (G1, S, G2, and M) but is absent in resting cells (G0).[9] Consequently, immunohistochemical (IHC) detection of Ki-67 is widely used to assess the growth fraction of a cell population, particularly in oncology, to grade tumors and predict treatment responses.[9][10]

These application notes provide a summary of the effects of **BMS-303141** on the proliferation marker Ki-67, detailed protocols for Ki-67 immunohistochemistry, and visualizations of the associated signaling pathways and experimental workflows.

## Signaling Pathways Modulated by BMS-303141

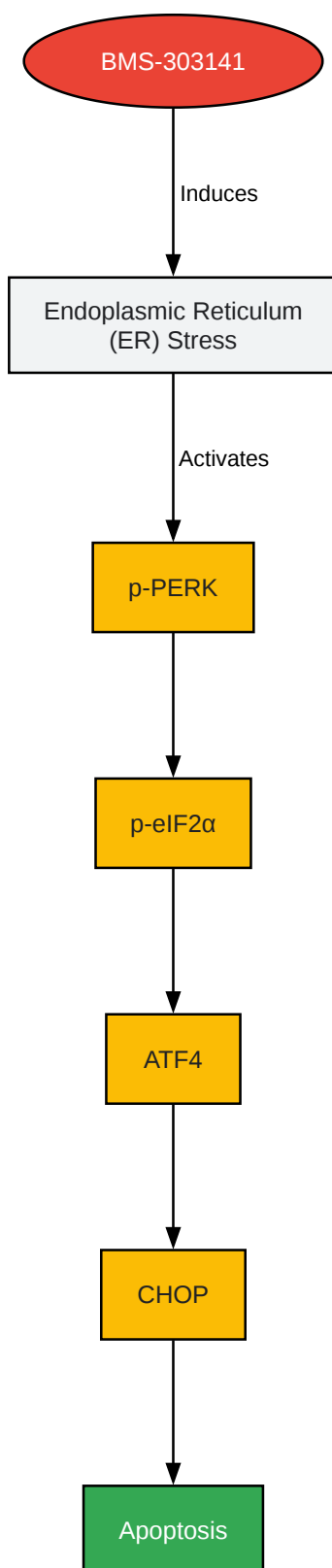
**BMS-303141** exerts its anti-proliferative effects primarily by inhibiting ACLY. This action disrupts downstream metabolic and signaling pathways essential for cell growth.



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Caption: Mechanism of **BMS-303141** action via ACLY inhibition.

In specific cancer types, such as hepatocellular carcinoma (HCC), **BMS-303141** has been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress.<sup>[5]</sup><sup>[6]</sup> This involves the activation of the p-eIF2 $\alpha$ /ATF4/CHOP signaling axis.<sup>[5]</sup>



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Caption: **BMS-303141** induced ER stress and apoptosis pathway in HCC.

## Quantitative Data Summary

Treatment with **BMS-303141**, often in combination with other agents, has been shown to reduce Ki-67 expression, indicating an inhibition of cell proliferation. The following table summarizes these findings.

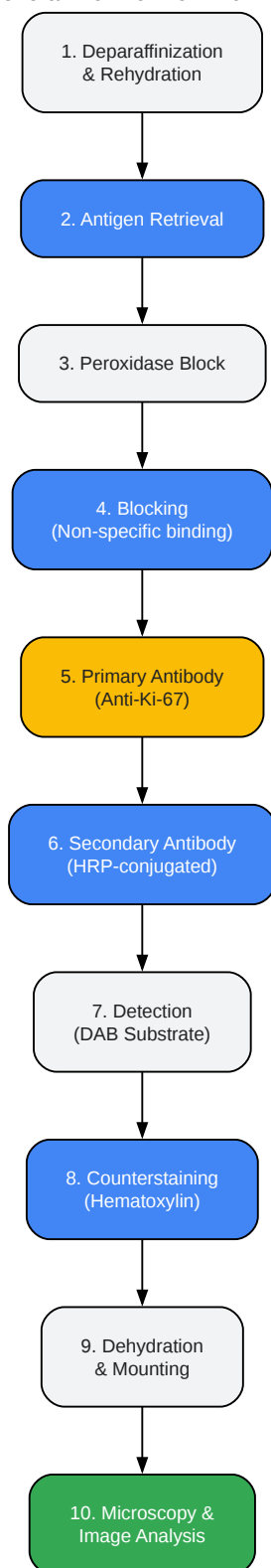
Cancer Type	Model System	Treatment	Effect on Ki-67 Expression	Reference
Hepatocellular Carcinoma (HCC)	HepG2 cell xenograft in nude mice	BMS-303141 (5mg/kg/day) + Sorafenib	Remarkable inhibition of Ki-67 expression in tumor tissues.	[1][5]
Castration-Resistant Prostate Cancer (CRPC)	C4-2 cell line	BMS-303141 (10 $\mu$ M) + Enzalutamide (AR antagonist)	Significant reduction in the number of Ki-67 positive cells.	[7]

## Experimental Protocols

### Ki-67 Immunohistochemistry (IHC) Workflow

The general workflow for Ki-67 IHC on formalin-fixed, paraffin-embedded (FFPE) tissues involves several key stages from sample preparation to analysis.

## General Workflow for Ki-67 IHC

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